5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide
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Overview
Description
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. It has a molecular formula of C13H11N3OS and a molecular weight of 257.32 . This compound is primarily used in research settings, particularly in the fields of proteomics and material science .
Preparation Methods
The synthesis of thiophene derivatives, including 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide, often involves condensation reactions. Some common synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods may utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe in proteomics research to study protein interactions and functions Industrially, it is used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide include other thiophene derivatives such as 2-aminothiophene, 3-cyanothiophene, and 4-methylthiophene. These compounds share a similar thiophene ring structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-10(7-14)12(15)18-11(8)13(17)16-9-5-3-2-4-6-9/h2-6H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMLVIJRXMKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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